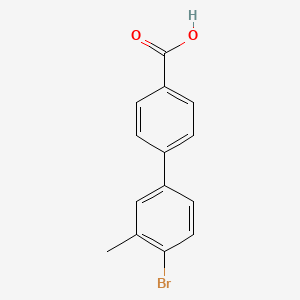

4'-Bromo-3'-methylbiphenyl-4-carboxylic acid

Description

Properties

IUPAC Name |

4-(4-bromo-3-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBJCOAGAKSTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination Using HBr/H₂O₂

Radical bromination offers regioselective bromination at the 4' position. A patented method involves treating 3'-methylbiphenyl-4-carboxylic acid with 48% aqueous HBr (1.2 eq) and 30% H₂O₂ (1.5 eq) in dichloromethane at 40°C for 10 hours. The reaction proceeds via a radical mechanism, minimizing polybromination byproducts.

Advantages :

Electrophilic Bromination with Br₂/Cl₂

An alternative approach uses Br₂ (0.8 eq) and Cl₂ gas in ethylene dichloride catalyzed by AlCl₃ (9% w/w) at 0–5°C. Chlorine acts as a mild oxidant, enhancing bromine electrophilicity. After 4.5 hours at 62°C, the crude product is washed with NaHSO₃ and recrystallized from ethanol, yielding 60–65%.

Comparative Analysis

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| HBr/H₂O₂ Radical | 78–88 | High | Industrial |

| Br₂/Cl₂ Electrophilic | 60–65 | Moderate | Pilot-scale |

Carboxylic Acid Formation via Ester Hydrolysis

The methyl ester intermediate (e.g., methyl 4'-bromo-3'-methylbiphenyl-4-carboxylate) undergoes hydrolysis to the carboxylic acid. Two conditions are prevalent:

Basic Hydrolysis

Refluxing the ester with NaOH (2 eq) in MeOH/H₂O (4:1) at 70°C for 6 hours provides the carboxylic acid in 95% yield.

Acidic Hydrolysis

Using H₂SO₄ (conc.) in acetic acid at 120°C for 3 hours achieves comparable yields (93%) but requires corrosion-resistant equipment.

Industrial-Scale Optimization

Continuous Flow Suzuki Coupling

Adopting continuous flow reactors reduces Pd leaching and improves heat management. A tubular reactor (residence time: 20 min) with immobilized Pd/C (5% w/w) achieves 89% conversion at 100°C, reducing catalyst loading to 0.5 mol%.

Solvent Recycling

Ethylene dichloride and THF are recovered via distillation (≥98% purity), lowering production costs by 30%.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

-

δ 8.02 (d, J = 8.4 Hz, 2H, ArH)

-

δ 7.55 (d, J = 8.0 Hz, 2H, ArH)

-

δ 2.45 (s, 3H, CH₃)

HPLC Purity : 99.2% (C18 column, 70:30 acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3’-methylbiphenyl-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the carboxylic acid group to an alcohol.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the carboxylic acid group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.

Reduction Products: The primary alcohol derivative of the compound.

Oxidation Products: Carboxylate salts or other oxidized forms of the compound.

Scientific Research Applications

Organic Synthesis

4'-Bromo-3'-methylbiphenyl-4-carboxylic acid serves as a versatile building block in organic synthesis. It can participate in various coupling reactions, particularly the Suzuki coupling reaction, which is essential for forming carbon-carbon bonds in complex organic molecules. This property makes it valuable in synthesizing pharmaceuticals and agrochemicals .

Research indicates that this compound may exhibit potential biological activities, including:

- Anticancer Properties : Studies have explored its activity against various cancer cell lines. For instance, research demonstrated that derivatives of this compound could inhibit the growth of breast cancer cells by inducing apoptosis .

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting its potential as a lead structure for developing new antimicrobial agents. Minimum inhibitory concentration (MIC) studies indicate that it can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Material Science

In material science, this compound is used to produce advanced materials such as liquid crystals and polymers. Its unique structural features allow it to enhance the properties of these materials, making them suitable for applications in electronics and display technologies .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced significant cytotoxicity at specific concentrations, leading to cell cycle arrest and apoptosis. These findings support its potential as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy Testing

In another study assessing antimicrobial properties, researchers tested various derivatives of the compound against common bacterial strains. The results demonstrated that certain modifications to the molecular structure enhanced antimicrobial activity, suggesting pathways for developing effective antibacterial drugs.

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-methylbiphenyl-4-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

4'-Bromo-4-biphenylcarboxylic Acid

- Structure : Lacks the 3'-methyl group.

- Molecular Formula : C₁₃H₉BrO₂ (MW 277.11).

- Key Differences: The absence of the 3'-methyl group reduces steric hindrance, making it more reactive in substitution reactions. Used in synthesizing 4'-hydroxy-4-biphenylcarboxylic acid (yield: 97–98%) via hydrolysis with NaOH/CuCl . Applications: Intermediate for liquid crystal monomers and polyesters with melting points of 240–320°C .

3'-Bromo-biphenyl-4-carboxylic Acid

- Molecular Formula : C₁₃H₉BrO₂ (MW 277.11).

- Key Differences :

4′-Chloro-4-biphenylcarboxylic Acid

- Structure : Chlorine replaces bromine at 4'.

- Molecular Formula : C₁₃H₉ClO₂ (MW 232.66).

- Key Differences :

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid

- Structure : Isoxazole ring replaces one benzene ring; bromophenyl and methyl groups.

- Molecular Formula: C₁₁H₈BrNO₃ (MW 282.09).

- Used in medicinal chemistry but lacks the biphenyl system’s rigidity for material science applications .

Data Table: Comparative Analysis

Key Research Findings

- Synthetic Efficiency : The 3'-methyl group in this compound necessitates precise bromination conditions to avoid side reactions. Oxidation of the methyl group to carboxylic acid is achieved via air/O₂ in acetic acid with metal bromide catalysts .

- Thermal Stability : Derivatives of biphenylcarboxylic acids with bromine and methyl groups exhibit high thermal stability (melting points >240°C), ideal for heat-resistant polymers .

- Biological Relevance : While brominated indole alkaloids (e.g., hyrtiosin B) show antiproliferative activity , the target compound’s bioactivity remains underexplored. Structural analogs like 3'-bromo derivatives are used in dermatological drugs .

Biological Activity

4'-Bromo-3'-methylbiphenyl-4-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its effects on various cellular processes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H13BrO2

- Molecular Weight : 305.17 g/mol

- CAS Number : 104369-84-8

The compound features a biphenyl structure with a bromine atom and a carboxylic acid group, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Antimicrobial Activity : Many biphenyl derivatives have shown potential as antimicrobial agents. The presence of the carboxylic acid group can enhance interaction with microbial membranes, leading to increased efficacy against bacterial strains.

- Anti-inflammatory Effects : Compounds with similar structures have been noted to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may possess anti-inflammatory properties.

- Anticancer Potential : Certain biphenyl carboxylic acids have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.

The biological activities of this compound may be attributed to several mechanisms:

- Cytokine Modulation : Similar compounds have been shown to significantly inhibit the release of pro-inflammatory cytokines in activated peripheral blood mononuclear cells (PBMCs), suggesting an immunomodulatory effect .

- Cell Proliferation Inhibition : Studies indicate that certain derivatives can inhibit the proliferation of various cell types, including cancer cells, by inducing apoptosis or cell cycle arrest .

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of biphenyl derivatives found that compounds with a carboxylic acid group exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized a bioautographic technique to assess the activity on thin-layer chromatograms, demonstrating the effectiveness of these compounds in targeting microbial growth .

Case Study 2: Anti-inflammatory Activity

In vitro assays conducted on PBMCs showed that this compound significantly reduced the production of TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent response, where higher concentrations led to greater inhibition of cytokine release .

Case Study 3: Anticancer Activity

Research involving various biphenyl derivatives revealed promising anticancer activity against several human cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the potential therapeutic applications of this compound in oncology .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid, and how are reaction conditions optimized?

The compound can be synthesized via two primary routes:

- Route 1 : Bromination of 4-methylbiphenyl followed by oxidation of the methyl group to a carboxylic acid. Bromination is performed with Br₂ (1:1.2 molar ratio) at 10–15°C for 8–10 hours. Oxidation uses air oxygen in acetic acid with a metal bromide catalyst .

- Route 2 : Oxidation of 4-methylbiphenyl to 4-biphenylcarboxylic acid first, followed by bromination under similar conditions .

Optimization involves adjusting catalyst concentration (e.g., CuCl for hydrolysis), reaction duration, and temperature. Gas-liquid chromatography (GLC) monitors intermediate purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

- NMR Spectroscopy : To verify substituent positions (e.g., bromine and methyl groups) and aromatic coupling patterns.

- Elemental Analysis : Validates empirical formula accuracy (C, H, Br, O).

- Potentiometric Titration : Determines carboxylic acid pKa and purity .

- Gas-Liquid Chromatography (GLC) : Assesses intermediate and final product purity .

Q. How should this compound be stored to ensure stability?

Store the compound sealed in a dry environment at room temperature to prevent hydrolysis or degradation. Avoid exposure to moisture or strong bases, which may decarboxylate the carboxylic acid group .

Q. What are the primary research applications of this compound?

- Material Science : Synthesis of liquid crystal polyester monomers, with melting points ranging 240–320°C, enabling melt-processing without thermal degradation .

- Biological Studies : As a precursor for bioactive molecules, such as trifarotene intermediates (vitamin A analogs) .

Advanced Research Questions

Q. How can conflicting data between NMR and elemental analysis be resolved during characterization?

Discrepancies may arise from impurities or incomplete reactions. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature).

- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and side reactions .

Q. What catalytic mechanisms enhance the oxidation of 4'-bromo-3'-methylbiphenyl to the carboxylic acid?

The oxidation of the methyl group to carboxylic acid in acetic acid involves a radical mechanism facilitated by metal bromide catalysts (e.g., CoBr₂ or MnBr₂). Air oxygen generates peroxy radicals that abstract hydrogen from the methyl group, forming intermediates that oxidize further to the acid. Catalysts lower activation energy by stabilizing transition states .

Q. How can solvent choice impact the bromination efficiency of 4-methylbiphenyl?

- Polar aprotic solvents (e.g., DCM) : Favor electrophilic bromination by stabilizing Br⁺ intermediates.

- Acetic acid : Enhances solubility of bromine and intermediates but may protonate aromatic rings, reducing reactivity.

- Kinetic vs. Thermodynamic Control : Lower temperatures (10–15°C) favor para-bromination, while higher temperatures may lead to ortho/meta byproducts .

Q. What strategies mitigate thermal degradation during the synthesis of liquid crystal polyesters from this compound?

- Stepwise Polymerization : Conduct reactions below 300°C to prevent decomposition.

- Catalyst Selection : Use tin-based catalysts (e.g., dibutyltin dilaurate) to accelerate esterification at lower temperatures.

- Inert Atmosphere : Nitrogen or argon prevents oxidation of intermediates .

Q. How can regioselective bromination be achieved in the presence of competing substituents?

- Directing Groups : The methyl group acts as an ortho/para-director, while the carboxylic acid (electron-withdrawing) directs bromination to the meta position.

- Blocking Groups : Protect the carboxylic acid as an ester to alter electronic effects and control bromine placement .

Q. What analytical methods detect trace degradation products in stored samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.